Jak1-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak1-IN-13 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family. JAK1 plays a critical role in cytokine-mediated signaling pathways, which are involved in various inflammatory and autoimmune responses, as well as certain cancers. Inhibition of JAK1 is therefore an attractive therapeutic strategy for several diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Jak1-IN-13 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The detailed synthetic route typically includes the following steps:
- Preparation of the core scaffold through a series of condensation and cyclization reactions.
- Functionalization of the core scaffold with various substituents to enhance selectivity and potency.
- Final purification and characterization of the compound using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Jak1-IN-13 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions may yield derivatives with different pharmacokinetic properties .
Scientific Research Applications
Jak1-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various biological processes.
Biology: Employed in cell-based assays to investigate the effects of JAK1 inhibition on cytokine signaling and immune responses.
Medicine: Investigated as a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Used in the development of new drugs targeting the JAK-STAT pathway .
Mechanism of Action
Jak1-IN-13 is compared with other JAK inhibitors, such as:
Tofacitinib: A non-selective JAK inhibitor that targets multiple JAK family members.
Ruxolitinib: A selective JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A selective JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis
Uniqueness: this compound is unique due to its high selectivity for JAK1 over other JAK family members, which may result in fewer off-target effects and improved therapeutic profiles .
Comparison with Similar Compounds
- Tofacitinib
- Ruxolitinib
- Baricitinib
- Upadacitinib
- Filgotinib
Properties
Molecular Formula |
C23H26F3N5O |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-methyl-4-[[(2S,4S)-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C23H26F3N5O/c1-14-11-17(8-10-31(14)13-15-3-5-16(6-4-15)23(24,25)26)30-20-18-7-9-28-21(18)29-12-19(20)22(32)27-2/h3-7,9,12,14,17H,8,10-11,13H2,1-2H3,(H,27,32)(H2,28,29,30)/t14-,17-/m0/s1 |
InChI Key |
LLXUFTFQOVBHRV-YOEHRIQHSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1CC2=CC=C(C=C2)C(F)(F)F)NC3=C4C=CNC4=NC=C3C(=O)NC |
Canonical SMILES |
CC1CC(CCN1CC2=CC=C(C=C2)C(F)(F)F)NC3=C4C=CNC4=NC=C3C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.